![molecular formula C8H3BrF3NS2 B596295 4-溴-6-(三氟甲基)苯并[d]噻唑-2-硫醇 CAS No. 1215205-88-1](/img/structure/B596295.png)

4-溴-6-(三氟甲基)苯并[d]噻唑-2-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

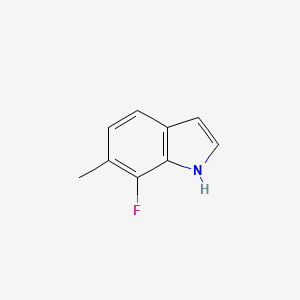

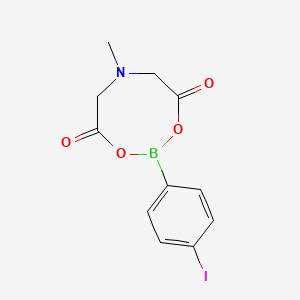

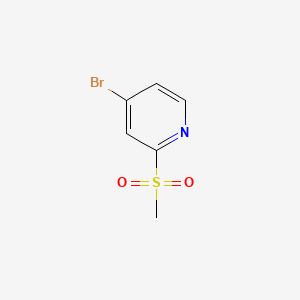

“4-Bromo-6-(trifluoromethyl)benzo[d]thiazole-2-thiol” is a chemical compound with the molecular formula C8H3BrF3NS2 . It is a unique chemical that is not intended for human or veterinary use but for research purposes.

Molecular Structure Analysis

The molecular structure of “4-Bromo-6-(trifluoromethyl)benzo[d]thiazole-2-thiol” consists of a benzothiazole ring substituted with a bromine atom, a trifluoromethyl group, and a thiol group . The exact structure can be determined using techniques such as NMR spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-6-(trifluoromethyl)benzo[d]thiazole-2-thiol” include a density of 1.9±0.1 g/cm3, a boiling point of 326.5±52.0 °C at 760 mmHg, and a flash point of 151.3±30.7 °C . It has a molar refractivity of 63.6±0.3 cm3 and a polar surface area of 89 Å2 .科学研究应用

苯并噻唑衍生物在药物化学中的应用

苯并噻唑及其衍生物因其多样的药理特性而受到认可。这些化合物表现出多种生物活性,包括抗病毒、抗微生物、抗糖尿病、抗肿瘤、抗炎和抗癌特性。苯并噻唑的独特结构,特别是在 C-2 和 C-6 位取代时,与这些不同的活性有关。这使得苯并噻唑成为药物化学中开发新治疗剂的有希望的支架(Bhat & Belagali,2020)。

合成和应用

苯并噻唑衍生物的合成途径和生物学重要性已被探索,以增强其物理化学和生物学特性。值得注意的例子包括用作杀真菌剂、木材防腐剂以及治疗类风湿性关节炎和系统性红斑狼疮的衍生物。这些化合物的多功能性归因于它们能够进行有利于增强活性的修饰,这使得它们在开发潜在治疗剂中具有重要意义(Rosales-Hernández 等,2022)。

光电材料

除了医药应用外,苯并噻唑衍生物还在光电材料中找到了应用。已证明将它们整合到 π 扩展共轭体系中可以创建适用于电子设备、发光元件、光电转换元件和图像传感器的 novel 材料。苯并噻唑并入这些系统因其在创造创新光电材料方面的潜力而受到重视(Lipunova 等,2018)。

作用机制

Target of Action

The primary target of 4-Bromo-6-(trifluoromethyl)benzo[d]thiazole-2-thiol, also known as 4-BROMO-2-MERCAPTO-6-(TRIFLUOROMETHYL)BENZOTHIAZOLE, is the lasB quorum sensing system of Gram-negative bacteria . Quorum sensing is a mechanism of bacterial cell-cell communication that allows bacteria to monitor their population density and coordinate group behaviors .

Mode of Action

This compound interacts with its target by inhibiting the lasB quorum sensing system . It binds to the active site of the Pseudomonas aeruginosa quorum sensing LasR system with better affinity compared to reference compounds . This interaction results in the inhibition of quorum sensing, which in turn affects the bacteria’s ability to coordinate behaviors such as biofilm formation and virulence production .

Biochemical Pathways

The affected pathway is the quorum sensing pathway of Gram-negative bacteria . By inhibiting this pathway, the compound disrupts the bacteria’s ability to respond to external factors such as nutrient availability and defense mechanisms . It also hampers the bacteria’s ability to coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .

Result of Action

The result of the compound’s action is the inhibition of quorum sensing in Gram-negative bacteria . This leads to a reduction in the bacteria’s ability to form biofilms and produce virulence factors . In the LasB system, the compound showed promising quorum-sensing inhibitor activities .

安全和危害

未来方向

The study of “4-Bromo-6-(trifluoromethyl)benzo[d]thiazole-2-thiol” and similar compounds is an emerging field, particularly in the context of developing new drugs for antimicrobial treatments . These compounds could potentially be used to inhibit quorum sensing in bacteria, thereby preventing the formation of biofilms, reducing the production of toxins, and discouraging bacteria from developing future resistance .

属性

IUPAC Name |

4-bromo-6-(trifluoromethyl)-3H-1,3-benzothiazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF3NS2/c9-4-1-3(8(10,11)12)2-5-6(4)13-7(14)15-5/h1-2H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAIZUSNDTLOTKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1SC(=S)N2)Br)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF3NS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681980 |

Source

|

| Record name | 4-Bromo-6-(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-6-(trifluoromethyl)benzo[d]thiazole-2-thiol | |

CAS RN |

1215205-88-1 |

Source

|

| Record name | 4-Bromo-6-(trifluoromethyl)-2(3H)-benzothiazolethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215205-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-6-(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3,3'-Bipyridine]-5,5'-dicarbonitrile](/img/structure/B596214.png)

![4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B596216.png)

![5-Bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine](/img/structure/B596219.png)

![N-[(Piperidin-4-yl)methyl]cyclopropanamine](/img/structure/B596235.png)